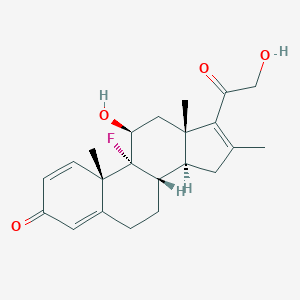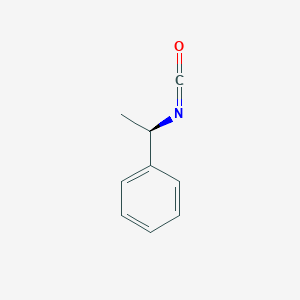
(R)-(+)-1-フェニルエチルイソシアネート
概要
説明
(R)-(+)-1-Phenylethyl isocyanate (PEI) is a naturally occurring compound found in various plants, fungi, and bacteria. It is an aliphatic isocyanate, and its structure consists of a carbon-carbon double bond and a nitrogen-carbon triple bond. It is a colorless liquid with a strong, pungent odor and is used in the synthesis of various compounds. PEI is a versatile reagent with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
ポリウレタンの製造
イソシアネートは、(R)-(+)-1-フェニルエチルイソシアネートを含む、プラスチック産業で広く使用されているポリウレタン(PU)の製造において重要な役割を果たしています . PUは、自動車や建設業界における保護コーティング、接着剤、断熱材など、幅広い用途に使用されています .
アルコールの誘導体化
(R)-1-フェニルエチルイソシアネートは、アルコールの誘導体化に使用されます . このプロセスは、アルコールを異なる官能基に変換することを伴い、さまざまな化学反応で役立ちます。
チオカルバメートの誘導体化
この化合物は、チオカルバメートの誘導体化にも使用されます . チオカルバメートは、農薬や除草剤として農業で用途がある有機化合物のクラスです。
ヒドロキシ脂肪酸の誘導体化
(R)-1-フェニルエチルイソシアネートは、ヒドロキシ脂肪酸の誘導体化に使用されます . ヒドロキシ脂肪酸は、特定の種類のポリマーや樹脂の製造において重要です。
BP-DNA付加物の阻害
(R)-1-フェニルエチルイソシアネートは、BP-DNA付加物を中程度に阻害することが判明しています . BP-DNA付加物は、体が特定の発がん物質を代謝するときに形成され、その形成はDNA変異や癌につながる可能性があります。
バイオベースイソシアネートの製造
(R)-(+)-1-フェニルエチルイソシアネートを含む、バイオベースイソシアネートの製造に関する研究が進められています<a aria-label="1: " data-citationid="20fc38
作用機序
Target of Action
®-(+)-1-Phenylethyl isocyanate, also known as ®-(+)-alpha-Methylbenzyl isocyanate, is a versatile compound used in various chemical reactions. Its primary targets are alcohols, thiocarbamates, and hydroxy fatty acids . It interacts with these compounds to form derivatives, which can be used in further chemical processes.
Mode of Action
The compound acts as a derivatizing agent . It reacts with its targets through a process known as the Curtius Rearrangement . This is the thermal decomposition of carboxylic azides to produce an isocyanate . These intermediates may be isolated, or their corresponding reaction or hydrolysis products may be obtained .
Biochemical Pathways
The biochemical pathways affected by ®-(+)-1-Phenylethyl isocyanate primarily involve the formation of urethane linkages . When an isocyanate reacts with an alcohol, a urethane linkage is formed . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .
Pharmacokinetics
These properties would be influenced by factors such as its reactivity, molecular size, and solubility .
Result of Action
The result of the action of ®-(+)-1-Phenylethyl isocyanate is the formation of derivatives of alcohols, thiocarbamates, and hydroxy fatty acids . These derivatives can be used in various chemical processes. For example, it has been found to moderately inhibit both BP-DNA adducts .
Safety and Hazards
Isocyanates, including “®-(+)-1-Phenylethyl isocyanate”, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
将来の方向性
Polyurethanes, which are synthesized using isocyanates, have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices . Therefore, the future of “®-(+)-1-Phenylethyl isocyanate” lies in the development of novel polyurethanes and other useful polymers .
特性
IUPAC Name |
[(1R)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCUXAFAJEQGB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33375-06-3 | |
| Record name | (+)-α-Methylbenzyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33375-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-(+)-α-methylbenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (R)-(+)-1-Phenylethyl isocyanate in analytical chemistry?
A1: (R)-(+)-1-Phenylethyl isocyanate is primarily used as a chiral derivatizing agent for separating and analyzing enantiomers, particularly in gas chromatography and high-performance liquid chromatography [, , , ].
Q2: How does (R)-(+)-1-Phenylethyl isocyanate facilitate enantiomeric separations?
A2: (R)-(+)-1-Phenylethyl isocyanate reacts with chiral compounds containing amine or alcohol functional groups to form diastereomeric urea or carbamate derivatives, respectively. These diastereomers possess different physical and chemical properties, allowing for separation using chromatographic techniques [, , , ].
Q3: Can you provide specific examples of compounds successfully analyzed using (R)-(+)-1-Phenylethyl isocyanate as a CDA?
A3: Research demonstrates the successful use of (R)-(+)-1-Phenylethyl isocyanate for enantiomeric analysis of various compounds, including:
- γ- and δ-lactones: This CDA enabled the separation of a series of C5-C12 γ-lactones and C6-C12 δ-lactones, which are naturally occurring constituents in fruits and vegetables [].
- Ethambutol hydrochloride: The method helped determine meso-ethambutol hydrochloride, an impurity in the pharmaceutical compound ethambutol hydrochloride [].
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): This important metabolite of the tobacco-specific nitrosamine NNK was analyzed for its enantiomeric composition using (R)-(+)-1-Phenylethyl isocyanate [].
- 5,6-Dihydroxy-2-methyl-aminotetralin: The enantiomers of this metabolite of a potent dopamine agonist were resolved and quantified in biological fluids using a method involving (R)-(+)-1-Phenylethyl isocyanate derivatization and HPLC [].
- Salsoline- and 3′,4′-Dideoxynorlaudanosoline-1-carboxylic Acids: The optical isomers of these mammalian alkaloids were synthesized and characterized using (R)-(+)-1-Phenylethyl isocyanate for diastereomeric urea formation [].
Q4: Are there any limitations to using (R)-(+)-1-Phenylethyl isocyanate as a CDA?
A4: While effective, the use of (R)-(+)-1-Phenylethyl isocyanate requires careful optimization of reaction conditions, including reaction time, temperature, and solvent choice, to ensure complete derivatization and prevent racemization of the target analyte [, ].
Q5: What are the advantages of using (R)-(+)-1-Phenylethyl isocyanate over other chiral derivatizing agents?
A5: (R)-(+)-1-Phenylethyl isocyanate offers several advantages, such as its commercial availability, ease of handling, and ability to form stable derivatives with good chromatographic properties. Furthermore, the derivatization reaction can be performed under relatively mild conditions, minimizing the risk of racemization or degradation of sensitive analytes [, ].
Q6: Has the use of (R)-(+)-1-Phenylethyl isocyanate been explored in asymmetric synthesis?
A6: Yes, research demonstrates the successful application of (R)-(+)-1-Phenylethyl isocyanate in asymmetric synthesis. One study utilized the compound for resolving 2-phenylindoline, a chiral auxiliary employed in the synthesis of iridoid derivatives, including the sex pheromone component of the hop aphid [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


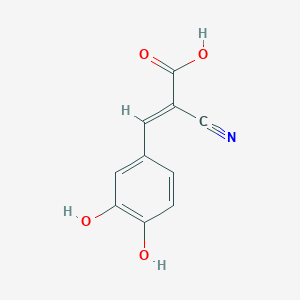
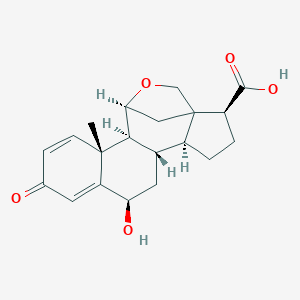

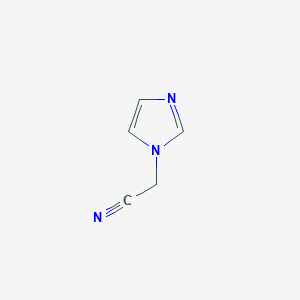
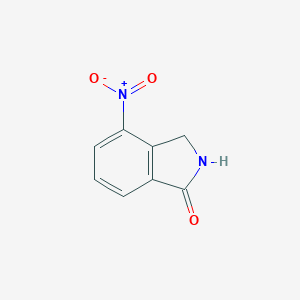
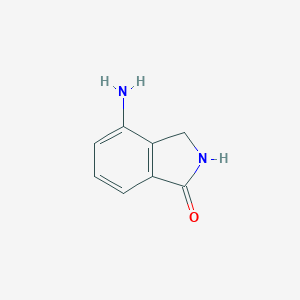
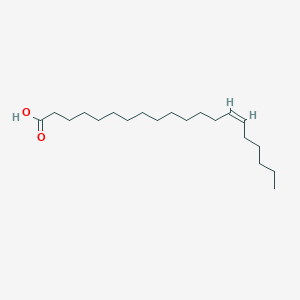

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)



![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
